molecular formula C10H7BrN2O4 B1450728 Methyl 2-bromo-4-cyano-6-nitrophenylacetate CAS No. 1807210-79-2

Methyl 2-bromo-4-cyano-6-nitrophenylacetate

Cat. No. B1450728
M. Wt: 299.08 g/mol
InChI Key: LBGAJEWSMAEQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-4-cyano-6-nitrophenylacetate” is a complex organic compound. It contains several functional groups including a bromo group (-Br), a cyano group (-CN), a nitro group (-NO2), and an acetate group (-COOCH3). These functional groups suggest that this compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, cyano, nitro, and acetate groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, due to the presence of its various functional groups. For example, the bromo group could take part in substitution reactions, the cyano group in addition reactions, and the nitro group in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure and the nature of its functional groups .

Safety And Hazards

As with any chemical compound, handling “Methyl 2-bromo-4-cyano-6-nitrophenylacetate” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other substances. It could potentially be used in a variety of fields, including medicine, materials science, and chemical synthesis .

properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-6-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)4-7-8(11)2-6(5-12)3-9(7)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGAJEWSMAEQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-6-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-4-cyano-6-nitrophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-cyano-6-nitrophenylacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-4-cyano-6-nitrophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-4-cyano-6-nitrophenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-4-cyano-6-nitrophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-4-cyano-6-nitrophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.